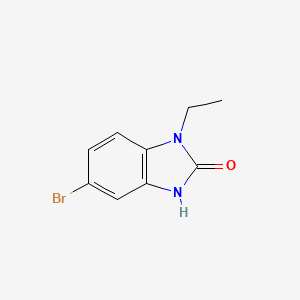

5-Bromo-1-ethyl-1,3-dihydro-benzoimidazol-2-one

描述

Overview of Benzimidazolone Derivatives

Benzimidazolone derivatives represent a crucial class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities and therapeutic potential. These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to an imidazolone moiety, creating a stable platform for drug development. The benzimidazolone core structure serves as an essential building block for numerous biologically active compounds, encompassing a wide spectrum of pharmacological activities including antiprotozoal, antihelminthic, antimalarial, antiviral, anti-inflammatory, antimicrobial, anti-mycobacterial, and antiparasitic properties.

The structural versatility of benzimidazolone derivatives allows for extensive chemical modifications that can significantly influence their biological activity and physicochemical properties. Research has demonstrated that substitutions at various positions of the benzimidazolone ring system can dramatically alter the compound's potency, selectivity, and therapeutic applications. The presence of different functional groups, such as halogens, alkyl chains, and aromatic substituents, can enhance or modify the original biological activity profile of the parent compound.

Benzimidazolone derivatives have found widespread application in clinical practice, with several compounds serving as established therapeutic agents. These include droperidol, domperidone, and pimozide, which are utilized for various medical conditions. The therapeutic success of these compounds has motivated continued research into novel benzimidazolone derivatives with improved efficacy and reduced side effects.

The chemical stability and favorable pharmacokinetic properties of benzimidazolone derivatives make them attractive candidates for drug development. Their ability to form stable complexes with various biological targets, combined with their generally good oral bioavailability, positions them as privileged structures in medicinal chemistry. Furthermore, the benzimidazolone scaffold provides opportunities for structural optimization through systematic modification of substituents, leading to compounds with enhanced therapeutic indices.

Historical Context and Discovery

The historical development of benzimidazole and benzimidazolone chemistry traces back to the mid-20th century, with significant milestones marking the evolution of this important class of heterocyclic compounds. The initial recognition of benzimidazole's biological potential emerged in 1944 when Woolley hypothesized that benzimidazoles possess purine-like structural characteristics and could evoke significant biological applications. This foundational observation laid the groundwork for subsequent research into benzimidazole-based therapeutic agents.

In 1944, Goodman and Nancy Hart published the first comprehensive paper on the antibacterial properties of benzimidazole derivatives, demonstrating their efficacy against Escherichia coli and Streptococcus lactic. This pioneering work established the antimicrobial potential of benzimidazole compounds and opened new avenues for pharmaceutical research. The discovery was particularly significant as it demonstrated the broad-spectrum activity of these compounds against both gram-positive and gram-negative bacteria.

The pharmaceutical industry's interest in benzimidazole derivatives intensified during the 1950s and 1960s. In 1950, CIBA pharmaceutical company, now known as Novartis, discovered benzimidazole derivative opioid agonist etonitazene, marking the entry of these compounds into pain management applications. This discovery highlighted the potential of benzimidazole derivatives beyond antimicrobial activity, demonstrating their versatility as pharmacologically active compounds.

The 1960s witnessed further expansion of benzimidazole applications with Fort and colleagues reporting the discovery of benzimidazole derivatives as proton pump inhibitors in 1960. This finding was particularly significant as it led to the development of modern acid-suppression therapies used in the treatment of peptic ulcer disease and gastroesophageal reflux disorder. The success of benzimidazole-based proton pump inhibitors established these compounds as essential therapeutic agents in gastroenterology.

The anthelmintic properties of benzimidazole derivatives were recognized in 1971 with the discovery of mebendazole by Janssen pharmaceutical in Belgium. This development revolutionized the treatment of parasitic worm infections and demonstrated the potential of benzimidazole derivatives in addressing neglected tropical diseases. Subsequently, albendazole was invented in 1975 by Robert J. Gyurik and Vassilios J. Theodorides, further expanding the therapeutic arsenal against parasitic infections.

Significance in Heterocyclic Chemistry

The significance of benzimidazolone derivatives in heterocyclic chemistry extends far beyond their therapeutic applications, encompassing fundamental aspects of chemical reactivity, structural diversity, and synthetic methodology. These compounds exemplify the importance of nitrogen-containing heterocycles in organic chemistry, particularly within the azole family, which has become a central focus of synthetic research due to their widespread occurrence in pharmacologically active natural products and synthetic pharmaceuticals.

The benzimidazolone core structure demonstrates remarkable chemical stability while maintaining sufficient reactivity for diverse chemical transformations. This unique combination of properties makes these compounds valuable synthetic intermediates and final products in pharmaceutical chemistry. The presence of multiple nitrogen atoms within the heterocyclic framework provides numerous sites for chemical modification, allowing chemists to fine-tune the physicochemical and biological properties of these compounds through strategic substitution patterns.

From a synthetic perspective, benzimidazolone derivatives serve as versatile building blocks for the construction of more complex heterocyclic systems. The development of efficient synthetic methodologies for benzimidazolone preparation has been an active area of research, with numerous approaches being developed to access these compounds under mild conditions with high yields. The condensation of ortho-phenylenediamine derivatives with various carbonyl sources represents one of the most widely employed synthetic strategies for benzimidazolone synthesis.

The tautomeric equilibrium exhibited by benzimidazolone compounds adds another layer of complexity and interest to their chemistry. Benzimidazolone exists in equilibrium with 2-hydroxybenzimidazole, with infrared spectroscopic studies demonstrating that the keto form is favored in both solid and solution states. This tautomeric behavior influences the compound's chemical reactivity and biological activity, providing opportunities for the development of compounds with unique properties.

The ability of benzimidazolone derivatives to participate in various chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and metal coordination reactions, makes them valuable components in diverse chemical processes. Their capacity to act as ligands in coordination chemistry has been exploited in the development of metal complexes with potential catalytic and biological applications.

Scope and Objectives of Research

The research scope surrounding this compound encompasses multiple interconnected areas of scientific investigation, reflecting the compound's potential significance in pharmaceutical and chemical research. The primary objectives of current research focus on understanding the structure-activity relationships that govern the biological activity of halogenated benzimidazolone derivatives, with particular emphasis on the role of bromine substitution and ethyl group incorporation in modulating pharmacological properties.

Contemporary research efforts aim to elucidate the synthetic pathways that provide efficient access to this compound and related derivatives. The development of scalable synthetic methodologies is crucial for advancing the compound from laboratory curiosity to potential therapeutic application. Researchers are investigating various approaches to optimize reaction conditions, improve yields, and minimize the formation of unwanted side products during synthesis.

The biological evaluation of this compound represents another critical research objective, with studies focusing on its antimicrobial, antifungal, and potential anticancer activities. Given that benzimidazolone derivatives have demonstrated significant biological activities, researchers are particularly interested in determining whether the specific substitution pattern of this compound confers enhanced or novel biological properties.

Mechanistic studies constitute an important component of the research scope, aiming to understand how this compound interacts with biological targets at the molecular level. These investigations include studies of enzyme inhibition, receptor binding, and cellular uptake mechanisms that contribute to the compound's overall biological profile. Understanding these mechanisms is essential for rational drug design and optimization of therapeutic efficacy.

Table 1: Research Objectives and Focus Areas for this compound

| Research Area | Primary Objectives | Expected Outcomes |

|---|---|---|

| Synthetic Chemistry | Develop efficient synthetic routes, optimize reaction conditions | Scalable synthesis methods, improved yields |

| Structure-Activity Relationships | Correlate structural features with biological activity | Design principles for derivative optimization |

| Biological Evaluation | Assess antimicrobial, antifungal, and anticancer activities | Therapeutic potential assessment |

| Mechanistic Studies | Elucidate molecular mechanisms of action | Target identification and validation |

| Physicochemical Analysis | Characterize solubility, stability, and permeability | Formulation and development guidance |

The characterization of physicochemical properties represents an additional research objective, encompassing studies of solubility, stability, and membrane permeability. These properties are crucial for understanding the compound's potential for pharmaceutical development and formulation design. Research in this area includes investigations of the compound's behavior under various environmental conditions and its interactions with biological membranes.

属性

IUPAC Name |

6-bromo-3-ethyl-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-2-12-8-4-3-6(10)5-7(8)11-9(12)13/h3-5H,2H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGNKCSOIIWEBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)Br)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of the Benzimidazolone Core

The benzimidazolone ring is typically synthesized by cyclization of 4-bromo-o-phenylenediamine with urea or carbonyldiimidazole under heating conditions. For example:

Urea (0.2 mol) and 4-bromo-o-phenylenediamine (0.2 mol) are heated to approximately 140 °C under reduced pressure for several hours to form 5-bromo-1,3-dihydro-2H-benzimidazol-2-one with yields around 78%.

Alternatively, carbonyldiimidazole can be used at room temperature for 48 hours to form the benzimidazolone core with high yield (up to 98%).

N-Ethylation of Benzimidazolone

The N-1 position of the benzimidazolone is alkylated using ethyl bromide or ethyl halides in the presence of a base such as potassium carbonate:

The benzimidazolone compound is stirred with ethyl bromide and potassium carbonate in an organic solvent like 2-methyltetrahydrofuran (2-MeTHF) at reflux temperature (~90 °C) for 4 to 10 hours.

The reaction mixture is then cooled, extracted with suitable organic solvents (e.g., isopropyl acetate), dried, and purified by column chromatography to isolate 5-bromo-1-ethyl-1,3-dihydro-benzoimidazol-2-one.

Yields for this alkylation step range from 74% to 85% depending on reaction conditions and purification.

化学反应分析

Types of Reactions

5-Bromo-1-ethyl-1,3-dihydro-benzoimidazol-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-1-ethyl-1,3-dihydrobenzoimidazol-2-one.

科学研究应用

5-Bromo-1-ethyl-1,3-dihydro-benzoimidazol-2-one has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

Materials Science: The compound is explored for its use in the development of novel materials, including polymers and organic semiconductors.

Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and protein functions.

Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of 5-Bromo-1-ethyl-1,3-dihydro-benzoimidazol-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The bromine atom and the benzimidazole ring play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved can vary and are often elucidated through detailed biochemical and pharmacological studies.

相似化合物的比较

Substituent Variations at Position 1

The nature of the substituent at position 1 significantly influences the compound’s physicochemical and biological properties.

Notes:

Functional Group Variations at Position 5

The substituent at position 5 dictates reactivity and biological activity. Bromine (electron-withdrawing) contrasts with amino (electron-donating) or methoxy groups.

Notes:

Structural Analogues with Heterocyclic Modifications

Variations in the core heterocycle or additional substituents alter pharmacological profiles.

Notes:

生物活性

5-Bromo-1-ethyl-1,3-dihydro-benzoimidazol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound is a derivative of benzimidazole, characterized by the presence of a bromine atom and an ethyl group, which influence its reactivity and biological activity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. It exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against various strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 - 4 |

| Escherichia coli | 16 |

| Klebsiella pneumoniae | 8 |

| Candida albicans | 4 |

Anticancer Activity

Research indicates that this compound also possesses anticancer properties. It has been evaluated against several cancer cell lines, including HePG2 (liver), MCF7 (breast), and HCT116 (colon) cells. The results showed IC50 values less than 10 mg/mL, indicating potential efficacy in inhibiting tumor growth .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (mg/mL) |

|---|---|

| HePG2 | <10 |

| MCF7 | <10 |

| HCT116 | <10 |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The bromine atom enhances its binding affinity to enzymes or DNA, potentially inhibiting their function. This interaction may disrupt cellular processes critical for the survival and proliferation of pathogens or cancer cells .

Research Findings and Case Studies

A notable study highlighted the compound's effectiveness in vitro against various bacterial strains, showcasing its potential as an alternative to traditional antibiotics . Another research effort focused on its anticancer properties, demonstrating that the compound could induce apoptosis in cancer cells through specific signaling pathways .

Case Study: Antimicrobial Efficacy

In a comparative study involving multiple benzimidazole derivatives, this compound was found to outperform common antibiotics such as ciprofloxacin and ampicillin against certain strains . This suggests a promising role for this compound in developing new antimicrobial agents.

常见问题

Q. What are the established synthetic routes for 5-Bromo-1-ethyl-1,3-dihydro-benzoimidazol-2-one, and how are intermediates characterized?

The compound can be synthesized via alkylation of benzimidazol-2-one precursors. A common method involves reacting 1H-benzo[d]imidazol-2(3H)-one with ethyl bromide in the presence of tetra-n-butylammonium bromide as a phase-transfer catalyst under mild conditions (e.g., 60°C, 24 hours) . Key intermediates are purified via column chromatography and characterized using:

- FTIR : To confirm functional groups (e.g., C=N stretching at ~1611 cm⁻¹ for the imidazole ring and C-Br vibrations at ~590 cm⁻¹) .

- NMR : NMR (δ 1.2–1.4 ppm for ethyl CH, δ 3.8–4.2 ppm for ethyl CH) and NMR to verify alkylation .

- Mass spectrometry : HRMS for molecular ion confirmation (e.g., [M+H] peaks) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction is the gold standard. The SHELX system (e.g., SHELXL ) is widely used for refinement, particularly for small molecules. Key steps include:

- Data collection at low temperatures (e.g., 200 K) to minimize disorder.

- Resolution of bromine atom positions using anomalous scattering.

- Validation with PLATON or Mercury to check for twinning or solvent-accessible voids .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for pharmacological targets like potassium ion channels?

SAR studies require systematic structural modifications:

- Substituent variation : Replace the bromine atom with chlorine or methyl groups to assess electronic effects (e.g., 4,5-dichloro analogues in potassium channel modulation ).

- In vitro assays : Measure IC values using patch-clamp electrophysiology on detrusor smooth muscle cells .

- Computational docking : Use AutoDock or Schrödinger Suite to model interactions with KCa2/3 channels, focusing on hydrogen bonding with key residues (e.g., Asp/Glu) .

Q. How should contradictory data in literature (e.g., varying bioactivity or synthetic yields) be addressed?

Contradictions often arise from experimental variability. Mitigation strategies include:

- Standardization : Replicate synthesis under identical conditions (solvent, catalyst, temperature). For example, alkylation yields vary with solvent polarity (DMF vs. THF) .

- Dose-response validation : Repeat bioassays with controlled compound purity (HPLC ≥95%) and cell-line specificity checks .

- Meta-analysis : Compare crystallographic data (e.g., C–Br bond lengths) across studies to identify structural outliers .

Q. What computational methods are used to predict the compound’s photophysical or pharmacokinetic properties?

- DFT calculations : Optimize geometry with B3LYP/6-31G * to analyze frontier molecular orbitals (HOMO-LUMO gaps) and UV-Vis absorption spectra .

- ADMET prediction : Tools like SwissADME or pkCSM estimate logP (lipophilicity), CYP450 inhibition, and bioavailability. For example, bromine substitution increases molecular weight, potentially reducing BBB penetration .

Q. How can researchers design derivatives for EGFR inhibition, inspired by analogous benzimidazole scaffolds?

- Scaffold hybridization : Attach 2-phenyl groups (as in 2-phenyl-1H-benzo[d]imidazole derivatives) to enhance π-π stacking with EGFR’s hydrophobic pocket .

- In-silico screening : Use Molecular Dynamics (MD) simulations to assess binding stability (RMSD <2 Å) .

- Cytotoxicity assays : Test derivatives on cancer cell lines (e.g., MCF-7) with MTT assays to correlate IC with substituent electronegativity (e.g., Br vs. Cl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。